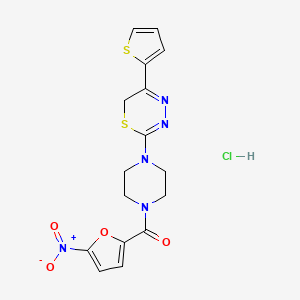
(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H16ClN5O4S2 and its molecular weight is 441.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are type II bacterial topoisomerases such as DNA gyrase and topoisomerase IV . These enzymes are essential for the maintenance of DNA topology by introducing negative supercoils in DNA within transcription and replication processes .
Mode of Action
The compound exerts its action by inhibiting these enzymes, which results in the blocking of the transcription and the DNA replication . This inhibition leads to cell death .
Biochemical Pathways
The affected biochemical pathway is the DNA replication and transcription process. By inhibiting the type II bacterial topoisomerases, the compound disrupts the normal functioning of these processes, leading to cell death .
Result of Action
The result of the compound’s action is the death of bacterial cells. By inhibiting essential enzymes involved in DNA replication and transcription, the compound prevents the bacteria from carrying out these vital processes, leading to cell death .
生物活性
The compound (5-nitrofuran-2-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure–activity relationships (SAR).
Chemical Structure and Synthesis
The compound consists of a nitrofuran moiety linked to a piperazine ring substituted with a thiophene and a thiadiazine. The synthesis typically involves multi-step organic reactions, including nitration, cyclization, and amidation processes. The structural complexity contributes to its diverse biological activities.
Antimicrobial Properties
Numerous studies have demonstrated the antimicrobial efficacy of compounds containing the nitrofuran and thiadiazole moieties. For instance:
- Antileishmanial Activity : Research indicates that derivatives of 5-nitrofuran linked to piperazine exhibit significant antileishmanial activity against Leishmania major. The most potent compound in this series had an IC50 value of 0.08 µM against promastigotes, showing high selectivity with a selectivity index (SI) of 78.5 .
- Antibacterial Activity : Compounds based on the nitrofuran structure have shown potent activity against Gram-positive bacteria, significantly outperforming traditional antibiotics like ampicillin. For example, derivatives bearing the thiadiazole core demonstrated substantial antibacterial effects against Staphylococcus aureus and Bacillus cereus .
The biological activity of the compound can be attributed to several mechanisms:
- Redox Cycling : The nitrofuran moiety undergoes redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA and proteins .
- Enzyme Inhibition : The thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound's biological effects .
- Cell Membrane Disruption : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications on the piperazine and thiadiazole rings significantly influence biological activity:
Case Studies
- Leishmaniasis Treatment : A series of 5-nitrofuran derivatives were synthesized and evaluated for their antileishmanial properties. The most effective compound showed minimal cytotoxicity towards macrophages while being highly effective against Leishmania species .
- Tuberculosis Research : Compounds derived from 5-nitrofuran were tested for antitubercular activity, revealing several derivatives with comparable efficacy to established treatments like isoniazid .
特性
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S2.ClH/c22-15(12-3-4-14(25-12)21(23)24)19-5-7-20(8-6-19)16-18-17-11(10-27-16)13-2-1-9-26-13;/h1-4,9H,5-8,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTKEBOAABYKRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(CS2)C3=CC=CS3)C(=O)C4=CC=C(O4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














